molecular formula C9H17NO2 B13811243 Propanamide, N-(1-methylethyl)-N-(1-oxopropyl)-

Propanamide, N-(1-methylethyl)-N-(1-oxopropyl)-

Katalognummer: B13811243
Molekulargewicht: 171.24 g/mol
InChI-Schlüssel: XEBOHWDITMPNEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propanamide, N-(1-methylethyl)-N-(1-oxopropyl)- is an organic compound belonging to the amide class Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, N-(1-methylethyl)-N-(1-oxopropyl)- typically involves the reaction of propanoic acid derivatives with isopropylamine under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for cost-efficiency, yield, and environmental considerations.

Analyse Chemischer Reaktionen

Types of Reactions

Propanamide, N-(1-methylethyl)-N-(1-oxopropyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or other oxidized products.

    Reduction: Reduction to amines or alcohols.

    Substitution: Nucleophilic substitution reactions where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halides or other nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

    Biology: May be studied for its interactions with biological molecules and potential therapeutic effects.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Propanamide, N-(1-methylethyl)-N-(1-oxopropyl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Propanamide: A simpler amide with similar structural features.

    N-Methylpropanamide: Another derivative with a methyl group attached to the nitrogen atom.

    N,N-Dimethylpropanamide: A compound with two methyl groups attached to the nitrogen atom.

Uniqueness

Propanamide, N-(1-methylethyl)-N-(1-oxopropyl)- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

Molekularformel

C9H17NO2

Molekulargewicht

171.24 g/mol

IUPAC-Name

N-propanoyl-N-propan-2-ylpropanamide

InChI

InChI=1S/C9H17NO2/c1-5-8(11)10(7(3)4)9(12)6-2/h7H,5-6H2,1-4H3

InChI-Schlüssel

XEBOHWDITMPNEC-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)N(C(C)C)C(=O)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.